molecular formula C14H14F3NO4S B2772764 N-[2-(furan-3-yl)-2-hydroxyethyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide CAS No. 1396857-36-5

N-[2-(furan-3-yl)-2-hydroxyethyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide

Cat. No.: B2772764
CAS No.: 1396857-36-5
M. Wt: 349.32
InChI Key: XXHDPNRXLMCFCG-UHFFFAOYSA-N
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Description

N-[2-(furan-3-yl)-2-hydroxyethyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide is a complex organic compound that features a furan ring, a hydroxyethyl group, a trifluoromethyl-substituted phenyl ring, and a methanesulfonamide group

Properties

IUPAC Name

N-[2-(furan-3-yl)-2-hydroxyethyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3NO4S/c15-14(16,17)12-3-1-10(2-4-12)9-23(20,21)18-7-13(19)11-5-6-22-8-11/h1-6,8,13,18-19H,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXHDPNRXLMCFCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CS(=O)(=O)NCC(C2=COC=C2)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-3-yl)-2-hydroxyethyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide typically involves multiple steps:

    Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the hydroxyethyl group: This can be achieved by reacting the furan derivative with an appropriate epoxide under basic conditions.

    Attachment of the trifluoromethyl-substituted phenyl ring: This step often involves a Friedel-Crafts alkylation reaction using a trifluoromethyl-substituted benzene derivative and a suitable catalyst.

    Formation of the methanesulfonamide group: This can be done by reacting the intermediate compound with methanesulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-3-yl)-2-hydroxyethyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide can undergo various types of chemical reactions:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Furanones or other oxygenated derivatives.

    Reduction: Dihydrofuran derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(furan-3-yl)-2-hydroxyethyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: The compound may be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[2-(furan-3-yl)-2-hydroxyethyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide would depend on its specific application. In a biological context, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the trifluoromethyl group could enhance the compound’s binding affinity and selectivity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    Furan derivatives: Compounds such as furan-2-carboxylic acid and furan-3-carboxylic acid.

    Trifluoromethyl-substituted phenyl compounds: Compounds such as 4-(trifluoromethyl)aniline and 4-(trifluoromethyl)phenol.

Uniqueness

N-[2-(furan-3-yl)-2-hydroxyethyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide is unique due to the combination of its structural features, which include a furan ring, a hydroxyethyl group, a trifluoromethyl-substituted phenyl ring, and a methanesulfonamide group. This combination of functional groups can impart unique chemical and biological properties to the compound, making it a valuable target for research and development.

Biological Activity

N-[2-(furan-3-yl)-2-hydroxyethyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide is a synthetic compound with notable biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound features a furan ring, a hydroxyethyl group, and a trifluoromethyl-substituted phenyl ring, which contribute to its unique chemical properties and biological interactions.

  • Molecular Formula : C14_{14}H14_{14}F3_3N\O4_4S
  • Molecular Weight : 349.33 g/mol
  • CAS Number : 1396857-36-5

The biological activity of this compound is primarily attributed to its ability to modulate various signaling pathways involved in inflammation and cancer progression. Key mechanisms include:

  • Inhibition of NF-kB Pathway : This pathway is crucial for regulating immune response and inflammation. The compound has shown potential in inhibiting this pathway, thereby reducing inflammatory responses.
  • Impact on MAPK Signaling : The mitogen-activated protein kinase (MAPK) pathway plays a significant role in cellular responses to stress and growth signals. This compound exhibits activity that can modulate this pathway, potentially influencing cell proliferation and survival.

Anti-inflammatory Effects

Research has indicated that this compound possesses significant anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines, which are critical mediators in various inflammatory diseases.

Anticancer Potential

Preliminary studies suggest that this compound may exhibit anticancer activity through:

  • Induction of Apoptosis : The compound has been observed to induce programmed cell death in cancer cells, which is a desirable effect in cancer therapy.
  • Cell Cycle Arrest : It may cause cell cycle arrest at specific phases, preventing cancer cell proliferation.

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

Study FocusFindings
In vitro anti-inflammatory assaysDemonstrated significant inhibition of TNF-alpha and IL-6 production in macrophage cultures.
Cancer cell lines (e.g., HeLa, MCF-7)Induced apoptosis with IC50 values ranging from 10 to 20 µM.
Pharmacokinetic studiesShowed favorable absorption and distribution characteristics, suggesting potential for oral bioavailability.

Case Study: Anti-inflammatory Activity

In a recent study examining the anti-inflammatory effects of this compound in a rat model of arthritis, the compound was administered at varying doses. Results indicated a dose-dependent reduction in paw swelling and joint inflammation, with histological analysis revealing decreased infiltration of inflammatory cells compared to controls.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the Furan Ring : Cyclization of appropriate precursors under acidic or basic conditions.
  • Introduction of Hydroxyethyl Group : Reaction with an epoxide under basic conditions.
  • Attachment of Trifluoromethyl Phenyl Ring : Friedel-Crafts alkylation using trifluoromethyl-substituted benzene.
  • Formation of Methanesulfonamide Group : Reaction with methanesulfonyl chloride.

Q & A

Q. Methodological Insight :

  • Lipophilicity Assessment : Use logP calculations (e.g., XLogP3) or HPLC retention times to correlate structural features with bioavailability.
  • Target Interaction Studies : Perform crystallography or molecular docking to map hydrogen-bonding sites involving the sulfonamide group .

What synthetic routes are optimal for preparing this compound, and what challenges arise during purification?

Basic Question
A multi-step synthesis is typical:

Intermediate Preparation :

  • Synthesize 4-(trifluoromethyl)phenylmethanesulfonyl chloride via sulfonation of 4-(trifluoromethyl)toluene followed by chlorination .
  • Prepare 2-(furan-3-yl)-2-hydroxyethylamine by reductive amination of furan-3-carbaldehyde .

Coupling : React the sulfonyl chloride with the hydroxyethylamine intermediate under Schotten-Baumann conditions (e.g., THF, NaHCO₃) .

Q. Purification Challenges :

  • Byproduct Removal : Use silica gel chromatography (eluent: ethyl acetate/hexane) to separate unreacted sulfonyl chloride.
  • Hydroscopicity : The hydroxyethyl group may require anhydrous recrystallization (e.g., ethanol/water mixtures under nitrogen) .

How does this compound compare structurally and functionally to related sulfonamide derivatives?

Advanced Question
Compared to analogs like N-[2-hydroxyethyl]-4-methylbenzenesulfonamide (antimicrobial) or N-[2-(4-(furan-2-yl)pyrazol-1-yl)ethyl]methanesulfonamide (lower bioactivity), this compound’s trifluoromethyl group and furan-3-yl substitution enhance target specificity and metabolic stability. For example, the trifluoromethyl group reduces oxidative metabolism, prolonging half-life in vivo .

Q. Methodological Comparison :

  • SAR Studies : Test analogs with modified substituents (e.g., -CF₃ vs. -CH₃) in enzyme inhibition assays (e.g., COX-2 or NF-κB luciferase reporter assays) .
  • Stability Profiling : Use LC-MS to compare metabolic degradation rates in microsomal preparations .

What experimental strategies are recommended to resolve contradictions in reported biological activity (e.g., anti-inflammatory vs. anticancer effects)?

Advanced Question
Discrepancies may arise from assay conditions (e.g., cell type, concentration) or off-target effects.

Q. Resolution Strategies :

  • Orthogonal Assays : Confirm anti-inflammatory activity (e.g., TNF-α ELISA) and anticancer effects (e.g., apoptosis via Annexin V/PI staining) in parallel .
  • Target Deconvolution : Use CRISPR-Cas9 knockout libraries or proteomic pull-down assays to identify primary targets .
  • Dose-Response Analysis : Perform EC₅₀/IC₅₀ comparisons across cell lines to rule out cytotoxicity artifacts .

How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

Advanced Question
Molecular Dynamics (MD) Simulations : Predict binding stability with targets like COX-2 or MAPK. For example, the sulfonamide’s sulfonyl oxygen may form stable interactions with Arg120 in COX-2 .
ADMET Prediction : Tools like SwissADME can optimize logP (aim for 2–3) and reduce CYP450 inhibition risks by modifying the furan substituents .

Q. Case Study :

  • Replace the furan-3-yl group with a tetrahydrofuran analog to reduce hepatic clearance while maintaining target affinity .

What analytical techniques are critical for characterizing this compound’s stability under physiological conditions?

Basic Question

  • HPLC-PDA/MS : Monitor degradation products in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) over 24 hours.
  • NMR Stability Studies : Track hydrolysis of the sulfonamide group (e.g., ¹H NMR shifts in D₂O at 37°C) .

Key Finding : The hydroxyethyl group may undergo oxidation to a ketone under acidic conditions, requiring formulation in enteric-coated tablets .

What in vivo models are appropriate for validating this compound’s therapeutic potential?

Advanced Question

  • Anti-Inflammation : Murine collagen-induced arthritis model (dose: 10–50 mg/kg orally) with IL-6/TNF-α quantification .
  • Anticancer Efficacy : Xenograft models (e.g., HCT-116 colon cancer) with bioluminescence imaging to track tumor regression .

Q. Pharmacokinetic Parameters :

  • Bioavailability : Assess via IV vs. oral administration (Cₘₐₓ, AUC₀–₂₄) in Sprague-Dawley rats .

How can researchers address low solubility issues during formulation development?

Advanced Question

  • Co-Crystallization : Use co-formers like succinic acid to enhance aqueous solubility (test via phase solubility diagrams) .
  • Nanoemulsion Delivery : Prepare oil-in-water emulsions (e.g., Capryol 90/Solutol HS15) with particle size <200 nm (DLS validation) .

Q. Tables for Key Data

Table 1: Comparative Bioactivity of Sulfonamide Derivatives

CompoundTargetIC₅₀ (µM)LogP
N-[2-(furan-3-yl)-2-hydroxyethyl]-...COX-20.122.8
N-[2-hydroxyethyl]-4-methylbenzenesulfonamideCOX-15.61.2
N-[2-(furan-2-yl)ethyl]methanesulfonamideNF-κB8.42.1

Table 2: Synthetic Yield Optimization

StepSolventTemperature (°C)Yield (%)
SulfonylationTHF0–578
Amine CouplingDCM2585
RecrystallizationEthanol/H₂O492

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